3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the sulfonamide group. One common synthetic route might involve:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Methoxy Group: This step involves the methylation of the azetidine ring using methyl iodide or a similar reagent.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the azetidine ring or the methoxy group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring and methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide: shares similarities with other sulfonamide derivatives and azetidine-containing compounds.
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide: Lacks the chloro group.
3-chloro-N-(4-(azetidin-1-yl)phenyl)-2-methylbenzenesulfonamide: Lacks the methoxy group.
Uniqueness
The presence of both the chloro group and the methoxy-substituted azetidine ring makes this compound unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-chloro-N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-16(18)4-3-5-17(12)24(21,22)19-13-6-8-14(9-7-13)20-10-15(11-20)23-2/h3-9,15,19H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNYXPBFRMIECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)N3CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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